
Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride
Übersicht
Beschreibung
Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for a similar compound, Ethyl 3-(pyrrolidin-1-yl)propanoate, is 1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3 . This suggests that the compound has a pyrrolidine ring attached to a propanoate group.Physical And Chemical Properties Analysis
Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride is a liquid at room temperature . The molecular weight of a similar compound, Ethyl 3-(pyrrolidin-1-yl)propanoate, is 171.24 .Wissenschaftliche Forschungsanwendungen
Polymorphism Study
Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride has been the subject of polymorphism studies, where two polymorphic forms of this compound were characterized using spectroscopic and diffractometric techniques. These studies involved detailed solid-state nuclear magnetic resonance (SSNMR), capillary powder X-ray diffraction (PXRD), and molecular spectroscopic methods to analyze the subtle structural differences between the polymorphic forms, highlighting the challenges for analytical and physical characterization techniques in the pharmaceutical industry (Vogt et al., 2013).
Synthesis of Iso-dolaproine
Another significant application of this compound is in the stereoselective synthesis of iso-dolaproine via dynamic kinetic resolution (DKR). This process involves the catalytic asymmetric hydrogenation of ethyl (4S)-3-(2'-pyrrolidinyl)-3-oxo-2-methyl propanoate hydrochloride, leading to the efficient multigram-scale synthesis of optically pure Boc-(2S,3R,4S)-iso-dolaproine. This methodology demonstrates the utility of ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride in producing biologically active molecules with high diastereoselectivity (Lavergne et al., 2001).
Synthesis of Pyrrolizidine Alkaloids
The compound also serves as a precursor in the synthesis of pyrrolizidine alkaloids, showcasing its role in creating complex natural products. A study described the synthesis of (±)-Trachelanthamidine, an important intermediate, from ethyl 2-[2-(1,3 dioxolan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxylate, which was prepared from ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride. This process highlights its application in the synthesis of compounds with potential biological activities (Horni et al., 1994).
Corrosion Inhibition
Furthermore, pyrrolidine derivatives, including ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride, have been explored as corrosion inhibitors for steel in sulfuric acid. The study demonstrated the effectiveness of these compounds in protecting steel surfaces, providing a non-toxic and efficient alternative to traditional corrosion inhibitors (Bouklah et al., 2006).
Safety And Hazards
Ethyl 3-(pyrrolidin-1-yl)propanoate has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
ethyl 3-pyrrolidin-3-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)4-3-8-5-6-10-7-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNCSKYXQSUTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyrrolidin-3-yl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1485222.png)
![(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1485223.png)
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485224.png)
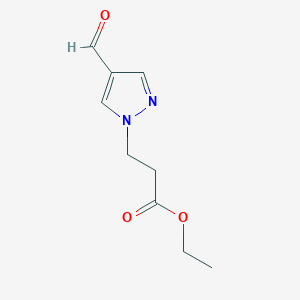
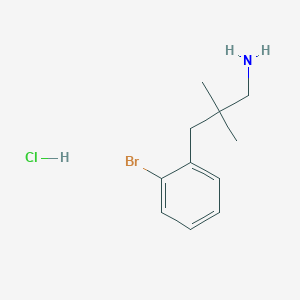
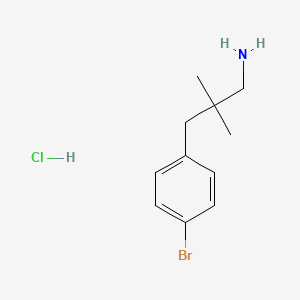
amine hydrochloride](/img/structure/B1485229.png)
amine hydrochloride](/img/structure/B1485231.png)
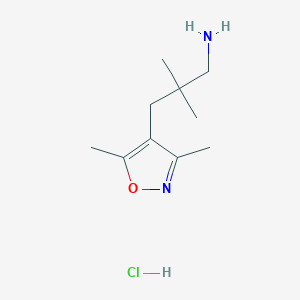
![(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485236.png)
![3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485237.png)
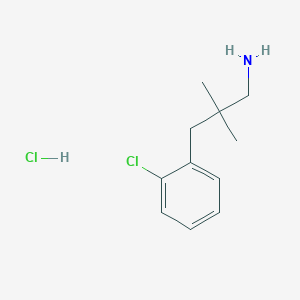
![2-[4-(2-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485241.png)